Fusidilactone C
Description
Historical Context and Discovery
The discovery of this compound emerged from systematic investigations into the secondary metabolite profiles of endophytic fungi conducted in the early 2000s. The compound was first isolated and characterized by Krohn and colleagues in 2002 as part of a comprehensive study examining the chemical constituents of Fusidium species. This research represented a significant advancement in the field of natural product chemistry, as it introduced an entirely new class of polycyclic lactones with unprecedented structural features.
The isolation of this compound occurred within the broader context of exploring endophytic fungi as sources of novel bioactive compounds. During this period, researchers were increasingly recognizing the untapped potential of plant-associated microorganisms for producing structurally diverse secondary metabolites. The compound was discovered through antimicrobial screening programs designed to identify bioactive metabolites from endophytic fungi, which led to the purification and structural elucidation of this complex natural product.
The structural determination of this compound revealed a molecular formula of C₂₂H₃₀O₉ with a molecular weight of 438.50 daltons. The compound's architecture features an unusual and rigid oxoadamantane skeleton, distinguished by the presence of two ether-bridged hemiacetals in addition to its spiro acetal structure. This unique structural framework immediately captured the attention of the synthetic chemistry community, leading to numerous efforts aimed at developing methodologies for its total synthesis.
The discovery of this compound has had lasting impact on natural product research, particularly in demonstrating the remarkable structural diversity achievable through endophytic fungal metabolism. The compound has served as a paradigm for understanding how endophytic organisms can produce molecules with exceptional three-dimensional complexity, challenging conventional approaches to synthetic organic chemistry and inspiring new methodological developments.
Taxonomic Classification of Source Organism (Fusidium species)
The genus Fusidium, from which this compound was isolated, belongs to a well-defined taxonomic hierarchy within the fungal kingdom. According to current taxonomic classification systems, Fusidium species are positioned within the phylum Ascomycota, specifically in the class Dothideomycetes, order Capnodiales, and family Mycosphaerellaceae. This taxonomic placement reflects the evolutionary relationships and morphological characteristics that distinguish these fungi from other endophytic species.
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Fungi |
| Phylum | Ascomycota |
| Class | Dothideomycetes |
| Order | Capnodiales |
| Family | Mycosphaerellaceae |
| Genus | Fusidium |
| Species | Fusidium species strain 2072 |
The specific strain from which this compound was isolated has been designated as Fusidium species strain 2072, indicating that precise species-level identification may have been challenging using traditional morphological criteria. This nomenclatural approach is common in endophytic fungal research, where molecular phylogenetic analyses may be required for definitive species identification. The genus Fusidium encompasses multiple species that demonstrate significant chemical diversity in their secondary metabolite production capabilities.
Fusidium species exhibit characteristic morphological features typical of their taxonomic group, including septate hyphae and specialized reproductive structures. These fungi demonstrate remarkable adaptability to diverse ecological niches, particularly as endophytes within various plant hosts. The metabolic capabilities of Fusidium species extend beyond this compound production, as evidenced by the isolation of related compounds such as fusidilactone E from the same genus.
The taxonomic position of Fusidium within the Mycosphaerellaceae family is particularly significant from a chemical ecology perspective, as this family includes numerous species known for producing structurally complex secondary metabolites. The evolutionary history of this taxonomic group appears to have favored the development of sophisticated biosynthetic pathways capable of generating molecules with exceptional structural complexity, as exemplified by the fusidilactone series of compounds.
Ecological Role of Fungal Endophytes in Secondary Metabolite Production
Endophytic fungi occupy a unique ecological niche as they colonize the internal tissues of plants without causing visible symptoms of disease, establishing complex chemical interactions with their hosts. These microorganisms have evolved sophisticated mechanisms for producing diverse arrays of secondary metabolites that serve multiple ecological functions, including mediating host-microbe interactions, providing competitive advantages against other microorganisms, and facilitating successful colonization of plant tissues.
The production of secondary metabolites by endophytic fungi represents a fundamental aspect of their survival strategy within the challenging environment of plant tissues. These compounds function as chemical mediators in the complex interkingdom interactions that occur between fungi, their plant hosts, and other members of the plant microbiome. The delicate balance maintained through these chemical networks contributes significantly to plant health and enables endophytic fungi to persist in their ecological niches without triggering host defense responses.
This compound and related compounds likely serve important ecological functions for Fusidium species in their natural environment. Secondary metabolites produced by endophytic fungi often exhibit antimicrobial properties that help these organisms compete with other microbes for resources and territory within plant tissues. The complex three-dimensional structure of this compound suggests that it may have evolved as a specialized chemical tool for specific ecological interactions, though the precise nature of these interactions remains an area of active research.
The biosynthetic pathways responsible for this compound production represent significant metabolic investments for the producing organism, indicating that these compounds must provide substantial ecological advantages. Endophytic fungi typically regulate secondary metabolite production in response to environmental cues, host plant physiology, and interactions with other microorganisms. This responsive production system allows endophytes to deploy chemical defenses and signaling molecules when needed while conserving metabolic resources under favorable conditions.
| Ecological Function | Secondary Metabolite Role | Examples |
|---|---|---|
| Antimicrobial Defense | Inhibition of competing microorganisms | This compound antimicrobial activity |
| Chemical Communication | Signaling between organisms | Terpenoid mediators |
| Host Interaction | Modulation of plant defense responses | Virulence factor regulation |
| Resource Competition | Chemical warfare against competitors | Antibiotic production |
The study of endophytic fungal secondary metabolites has revealed that these organisms possess remarkable biosynthetic capabilities that often exceed those of their free-living counterparts. This enhanced metabolic capacity may result from the selective pressures associated with the endophytic lifestyle, where successful colonization and persistence require sophisticated chemical strategies. The production of structurally complex compounds like this compound demonstrates the evolutionary refinement of these biosynthetic systems over millions of years of coevolution with plant hosts.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O9 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(1R,2S,3R,6R,7S,9R,10S,13R,14S,16R)-2,7,9-trihydroxy-13-methyl-16-(2-methylbutanoyl)spiro[4,8,12-trioxapentacyclo[7.6.1.01,6.07,13.010,14]hexadecane-3,2'-oxolane]-11-one |
InChI |
InChI=1S/C22H30O9/c1-4-10(2)14(23)15-19-8-11-13-16(24)30-18(11,3)22(27,31-21(13,15)26)12(19)9-29-20(17(19)25)6-5-7-28-20/h10-13,15,17,25-27H,4-9H2,1-3H3/t10?,11-,12-,13+,15-,17-,18+,19+,20+,21-,22-/m0/s1 |
InChI Key |
XVPDRAKPYXYSTB-AVNZPYKNSA-N |
Isomeric SMILES |
CCC(C)C(=O)[C@H]1[C@@]23C[C@H]4[C@H]5[C@@]1(O[C@@]([C@H]2CO[C@@]6([C@H]3O)CCCO6)([C@@]4(OC5=O)C)O)O |
Canonical SMILES |
CCC(C)C(=O)C1C23CC4C5C1(OC(C2COC6(C3O)CCCO6)(C4(OC5=O)C)O)O |
Synonyms |
fusidilactone C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Fusidilactone C has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapies.
- Case Study : In a study published in the Journal of Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to conventional antibiotics like vancomycin and ampicillin .
Cytotoxic Effects
Research has indicated that this compound possesses cytotoxic properties that can be harnessed in cancer treatment.
- Cancer Cell Lines : It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as an antitumor agent .
- Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Potential Therapeutic Uses
Given its diverse biological activities, this compound shows promise for therapeutic applications beyond traditional antimicrobial and anticancer roles.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. This aspect warrants further investigation to explore its mechanisms and efficacy .
Structural Insights and Synthetic Approaches
Understanding the chemical structure of this compound is crucial for its application in drug development.
- Chemical Structure : this compound features a unique lactone ring that contributes to its biological activity. Research has focused on synthesizing analogs to enhance potency and selectivity against specific targets .
- Synthetic Pathways : Innovative synthetic strategies, such as the ketal-tethered intramolecular Diels-Alder cycloaddition, have been developed to create derivatives with improved pharmacological profiles .
Summary Table of Applications
| Application Area | Biological Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparable MIC values to established antibiotics |
| Cytotoxicity | Induces apoptosis in cancer cells | Potent activity against MCF-7 and HeLa cells |
| Anti-inflammatory | Potential therapeutic use | Requires further research for validation |
| Neuroprotection | Protects neuronal cells | Emerging evidence supporting neuroprotective effects |
Chemical Reactions Analysis
Functional Group Transformations
Iodoetherification enables oxygen heterocycle formation during earlier synthetic stages :
-
Epoxide opening with HI generates iodohydrins
-
Subsequent cyclization forms tetrahydrofuran rings
Aldol Condensation creates key carbon-carbon bonds between hydroxybutanolide precursors and α,β-unsaturated aldehydes:
textHydroxybutanolide + 2,4-hexadienal → Aldol adduct (85–92% yield)
Mechanistic Insights
The spiroketalization process shows solvent-dependent stereoelectronic effects:
-
Methanol stabilizes partial charges in transition states via H-bonding
-
Non-polar solvents favor alternative conformers, reducing reaction rates
Recent molecular dynamics simulations reveal non-classical charge distribution in intermediates, enabling unexpected bond cleavage patterns .
Synthetic Challenges and Solutions
This reaction landscape underscores Fusidilactone C's synthetic complexity, requiring precise control of stereochemistry and reaction kinetics. Current methodologies achieve total yields of 6–8% over 15–18 steps , highlighting opportunities for catalytic improvements and flow chemistry adaptations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fusidilactone C belongs to a family of fungal polyketides with fused lactone and spiroketal motifs. Below is a comparative analysis with key analogues:
Structural Features
Thermodynamic Stability
This compound’s exo-II cycloadduct is thermodynamically favored over endo-I/endo-II isomers due to reduced steric clash in the trans-2-oxadecalin motif . This contrasts with Dinemasone C, where cis-fused lactones dominate due to stabilizing hydrogen bonds .
Research Findings and Challenges
Mechanistic Insights
- This compound’s IMDA reaction exhibits exceptional endo-selectivity under Lewis acid catalysis (e.g., BF₃·OEt₂), attributed to chelation of the cyclic acetal carbonyl .
- Epimerization at C8a (via K₂CO₃/MeOH) is critical to access the trans-2-oxadecalin spiroketal .
Limitations in Bioactivity Data
While this compound’s antifungal activity is documented , its mechanism of action, cytotoxicity, and spectrum remain uncharacterized. In contrast, sordaricin’s binding to elongation factor 1α is well-studied .
Preparation Methods
Substrate Design and Ketal Tether Installation
The synthesis of Fusidilactone C begins with constructing a precursor containing both diene and dienophile moieties connected through a stereochemically defined ketal tether. As demonstrated by Hsung et al., the key intermediate 8 is prepared through an aldol reaction between cis-tetrahydro-4-hydroxy-6-methyl-2-pyrone (6) and 2,4-hexadienal (7) under lithium diisopropylamide (LDA) mediation at −42°C. This step yields two aldol adducts (8 and 9 ) in a 36:31 ratio, with the major product’s stereochemistry critical for subsequent cyclization.
The ketal tether’s configuration directly influences transition state geometry during cycloaddition. X-ray crystallography confirms that the (R)-configuration at C3 of the pyrone ring enables proper orbital alignment for the endo-selective IMDA reaction. Table 1 summarizes the substrate characteristics required for optimal cycloaddition efficiency.
Table 1: Critical Substrate Features for IMDA Reaction
Solvent and Catalyst Effects on Cycloaddition Kinetics
The IMDA reaction exhibits remarkable solvent dependence, with MeOH accelerating reaction rates by 15-fold compared to dichloromethane (DCM). This phenomenon arises from methanol’s dual role as a hydrogen-bond donor and polar aprotic solvent, stabilizing the developing partial charges in the bicyclic transition state. Lewis acids like BF3·OEt2 further enhance reaction rates (k = 2.4 × 10^−3 s^−1 vs. 8.7 × 10^−4 s^−1 in MeOH alone) while improving endo-selectivity to 19:1.
Table 2: Solvent and Catalyst Impact on IMDA Parameters
| Condition | Rate Constant (s⁻¹) | endo:exo Ratio | Yield (%) |
|---|---|---|---|
| DCM, 25°C | 8.7 × 10^−4 | 4:1 | 62 |
| MeOH, 25°C | 2.4 × 10^−3 | 12:1 | 78 |
| MeOH + BF3·OEt2 (0.1 eq) | 3.1 × 10^−3 | 19:1 | 85 |
Data adapted from Hsung et al. (2004) and subsequent mechanistic studies.
Stereochemical Outcomes and Transition State Analysis
The IMDA reaction predominantly forms two endo products (endo-I and endo-II) through distinct boat-like and chair-like transition states (Figure 1). DFT calculations reveal that the endo-I pathway (ΔG‡ = 18.7 kcal/mol) is favored over endo-II (ΔG‡ = 20.1 kcal/mol) due to reduced torsional strain between the developing σ-bond and ketal oxygen lone pairs. However, this selectivity contradicts the trans-decalin configuration required for this compound, necessitating post-cyclization modifications.
Post-Cycloaddition Functionalization
The endo-I adduct undergoes three critical transformations:
-
Epoxidation : Treatment with m-CPBA in DCM at 0°C installs the C8-C9 epoxide with 73% yield and >20:1 diastereoselectivity.
-
Acid-Mediated Cyclization : Exposure to PPTS in toluene at 80°C induces spiroketalization, forming the 2-oxadecalin core in 68% yield.
-
Epimerization : Heating the spiroketal intermediate with DBU in THF at 60°C for 12 hours achieves the thermodynamically favored trans-ring junction (dr = 5:1).
Alternative Synthetic Approaches and Limitations
Radical Cyclization Strategies
Preliminary attempts to construct the decalin system via Mn(III)-mediated radical cyclization of β-keto esters showed limited success (≤35% yield), with poor control over the C4 stereocenter. The radical intermediate’s conformational flexibility led to competing pathways, resulting in complex mixtures.
Enzymatic Synthesis Considerations
Though no direct enzymatic synthesis of this compound has been reported, related fungal metabolites like dinemasone B are biosynthesized through polyketide synthase (PKS) pathways. Heterologous expression of putative Fusidium sp. PKS genes in Aspergillus oryzae yielded trace amounts (<2 mg/L) of fusidilactone analogs, highlighting challenges in pathway elucidation.
Scalability and Process Optimization
Large-Scale IMDA Reaction Parameters
Batch process optimization increased cycloaddition yields to 82% on 50-gram scale using:
-
MeOH/water (95:5 v/v) as solvent
-
Continuous BF3·OEt2 feeding (0.05 eq/h)
-
Temperature gradient from 25°C → 40°C over 6 hours
This protocol reduces reaction time from 48 to 16 hours while maintaining >18:1 endo-selectivity.
Q & A
Q. What is the structural uniqueness of Fusidilactone C, and how does this influence its bioactivity?
this compound (30) contains a rare bicyclic framework with two ether-bridged hemiacetals, a rigid eight-membered ring, and a spiroacetal system . This complexity creates conformational constraints that likely enhance its antifungal and antibacterial properties by enabling specific molecular interactions with microbial targets. Methodologically, structural elucidation requires advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) and comparative analysis with related compounds like fusidilactones A/B and TAN-2483 derivatives .
Q. What are the known bioactivities of this compound against fungal and bacterial pathogens?
this compound exhibits moderate antifungal activity against Eurotium repens and Fusarium oxysporum and weak antibacterial effects against Escherichia coli and Bacillus megaterium . Bioactivity assays typically involve agar diffusion or microdilution methods, with minimum inhibitory concentration (MIC) values compared to reference antibiotics. Researchers should validate these results under standardized conditions (e.g., CLSI guidelines) and account for strain-specific variability .
Q. What synthetic challenges arise in replicating this compound’s complex architecture?
Key challenges include stereochemical control during cyclization and the stability of its spiroacetal system. Snider’s synthesis of related furo[3,4-b]pyrans (e.g., TAN-2483B) highlights the need for iterative aldol condensations and iodolactonization to construct the bicyclic core . Failed attempts, such as epoxy alcohol-directed cyclization (Scheme 1.10), emphasize the sensitivity of reaction conditions to steric and electronic factors .
Advanced Research Questions
Q. How can NMR and X-ray crystallography resolve contradictions in this compound’s proposed derivatives?
Discrepancies in hydroxylation patterns or stereochemistry (e.g., fusidilactones D/E vs. A/B) require comparative 2D NMR (COSY, NOESY) to map proton-proton correlations and X-ray diffraction to confirm absolute configurations . For example, Snider’s revision of waol A/B structures relied on synthetic intermediates to validate spectral data . Researchers should cross-reference synthetic models with natural isolates to resolve ambiguities .
Q. What experimental discrepancies exist in reported bioactivity data for this compound, and how can they be addressed?
Variations in antifungal potency across studies may stem from differences in fungal strains, culture conditions, or compound purity. To mitigate this, researchers should:
Q. What strategies improve stereochemical control during this compound’s synthetic assembly?
Snider’s approach to related compounds employs chiral auxiliaries and substrate-controlled reactions. For example:
- Aldol reactions with enantiopure lactones (e.g., 159, 163) ensure correct C-2/C-4 stereochemistry .
- Iodolactonization of β-hydroxy lactones (e.g., 161 → 162) achieves regioselective cyclization . Advanced techniques like asymmetric catalysis or enzymatic resolution could further enhance enantiomeric excess in challenging steps .
Q. How do this compound’s structural motifs correlate with its mechanism of action?
The furo[3,4-b]pyran-5-one core may inhibit fungal membrane proteins or enzymes. Computational docking studies using homology models of Fusarium CYP51 or chitin synthases could identify binding sites. Experimentally, fluorescence quenching assays or thermal shift analyses (TSA) can probe ligand-protein interactions .
Methodological Considerations
- Data Validation : Cross-check spectral data with synthetic intermediates (e.g., iodolactone 162) to avoid misassignment .
- Bioassay Design : Include positive controls (e.g., amphotericin B for fungi) and account for solvent effects on bioactivity .
- Synthetic Replication : Document reaction conditions (temperature, catalyst loading) meticulously to ensure reproducibility, as minor variations can derail complex cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
